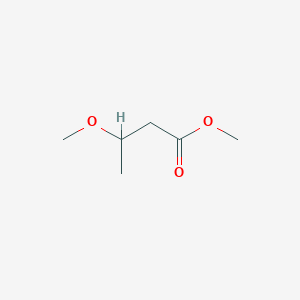

Methyl 3-methoxybutanoate

Description

Properties

IUPAC Name |

methyl 3-methoxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMQYDNCUDPVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3136-17-2 | |

| Record name | methyl 3-methoxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 3-Methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of methyl 3-methoxybutanoate (CAS No. 3136-17-2). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or considering this compound in their studies. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical properties, and presents a logical workflow for these experimental procedures. Due to the limited availability of published experimental data for this specific ester, this guide also highlights the current gaps in the literature.

Introduction

This compound is an organic ester with the chemical formula C₆H₁₂O₃. As a derivative of butyric acid, it belongs to the class of fatty acid esters. Its structure, featuring both an ester and an ether functional group, suggests potential applications as a specialty solvent, a fragrance component, or a synthetic intermediate in the development of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is paramount for its effective use and manipulation in a laboratory or industrial setting.

Core Physical Properties

The characterization of a chemical compound begins with its fundamental physical properties. These constants are critical for predicting its behavior in various environments, for purification processes, and for ensuring safe handling and storage. The available quantitative data for this compound is summarized in the table below.

Data Presentation

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | NIST[1][2] |

| Molecular Weight | 132.1577 g/mol | NIST[1][2] |

| CAS Registry Number | 3136-17-2 | NIST[1][2] |

| Boiling Point | 150 °C (423 K) | NIST[1] |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

| Solubility in Water | Data not available | - |

Experimental Protocols

For properties where data is not available, or for verification of existing data, the following standard experimental protocols can be employed. These methods are generally applicable to liquid esters like this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., sand bath)

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube filled with mineral oil, making sure the heat is applied to the side arm.

-

Heat the apparatus gently. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue to heat until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside carefully.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Dry the exterior and weigh the pycnometer filled with the sample, recording the mass (m₃).

-

The density (ρ) of the sample can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lint-free tissue

-

Calibration standard (e.g., distilled water or a standard of known refractive index)

Procedure:

-

Turn on the refractometer and the connected water bath, setting it to a standard temperature (e.g., 20 °C).

-

Calibrate the instrument using a standard of known refractive index.

-

Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) and a lint-free tissue.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of a liquid compound such as this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl 3-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is an organic compound of interest in various fields of chemical research, including its potential as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, bonding, and key physicochemical properties. It also outlines detailed experimental protocols for its synthesis and characterization using spectroscopic methods, tailored for professionals in research and development.

Chemical Structure and Properties

This compound is a bifunctional molecule containing both an ester and an ether functional group. Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 3136-17-2 | [1] |

| Boiling Point | 150 °C (423 K) | [1] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in polar organic solvents and have limited solubility in water. | [2][3] |

Chemical Bonding

The molecular structure of this compound is characterized by a four-carbon butanoate backbone. A methoxy (B1213986) group (-OCH₃) is attached at the C3 position, and the carboxyl group is esterified with a methyl group.

The key aspects of its chemical bonding are:

-

Ester Functional Group: The ester group (-COOCH₃) features a carbonyl group (C=O) and a C-O single bond. The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry around it. The C=O bond is a strong polar bond, with the oxygen atom being more electronegative.

-

Ether Functional Group: The ether linkage (C-O-C) at the C3 position consists of two C-O single bonds with the oxygen atom being sp³ hybridized, leading to a bent molecular geometry.

-

Covalent Bonds: The carbon backbone consists of C-C and C-H single bonds. The carbon atoms in the alkyl chain are sp³ hybridized, resulting in a tetrahedral geometry.

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from methyl 3-hydroxybutanoate using a Williamson ether synthesis.[4][5][6]

Materials:

-

Methyl 3-hydroxybutanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask to create a suspension of NaH.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl 3-hydroxybutanoate (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

-

Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9]

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra to obtain chemical shifts (δ) in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: [10][11]

-

Obtain an IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, a spectrum can be obtained from a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound and comparison with analogous compounds.

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Singlet | 3H | -COOCH₃ |

| ~3.80 | Multiplet | 1H | -CH(OCH₃)- |

| ~3.30 | Singlet | 3H | -OCH₃ |

| ~2.45 | Doublet | 2H | -CH₂-COO- |

| ~1.20 | Doublet | 3H | -CH(OCH₃)CH₃ |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COO- |

| ~75 | -CH(OCH₃)- |

| ~56 | -OCH₃ |

| ~51 | -COOCH₃ |

| ~43 | -CH₂-COO- |

| ~20 | -CH(OCH₃)CH₃ |

IR Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Medium-Strong | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1250-1050 | Strong | C-O stretching (ester and ether) |

References

- 1. This compound [webbook.nist.gov]

- 2. Methyl isovalerate | C6H12O2 | CID 11160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. web.pdx.edu [web.pdx.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of Methyl 3-methoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methoxybutanoate (CAS No: 3136-17-2). The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, structured format for easy interpretation and comparison.

Molecular Structure and Properties

This compound is an organic ester with the chemical formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol .[1] Its structure consists of a methyl ester group and a methoxy (B1213986) group attached to a butane (B89635) chain.

IUPAC Name: this compound[1] Synonyms: Butanoic acid, 3-methoxy-, methyl ester[1] CAS Number: 3136-17-2[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | Data not available in search results |

Mass Spectrometry (MS)

| m/z | Fragmentation Assignment |

| Data not available in search results | Data not available in search results |

Note: Detailed experimental spectroscopic data with specific peak assignments for this compound were not available in the performed searches. The tables are provided as a template for data presentation when such information becomes available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the coupling constants (J) are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The positions and intensities of the absorption bands are then analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

GC Separation:

-

A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or equivalent).

-

A temperature program is used to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, which is a plot of ion abundance versus m/z.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to deduce the structure of the molecule by identifying characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 3-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 3-methoxybutanoate. Due to the limited availability of specific experimental spectral data in public databases, this document outlines the predicted ¹H and ¹³C NMR spectra based on established chemical shift principles, alongside a detailed, generalized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound. These predictions are based on the analysis of similar chemical structures and established NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~1.20 | Doublet | 3H |

| b | ~3.65 | Sextet | 1H |

| c | ~2.45 | Doublet | 2H |

| d | ~3.30 | Singlet | 3H |

| e | ~3.70 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 1 | ~20 |

| 2 | ~75 |

| 3 | ~45 |

| 4 | ~172 |

| 5 | ~56 |

| 6 | ~52 |

Structural Elucidation and Signal Assignment

The structure of this compound, with atom numbering corresponding to the predicted NMR data, is presented below. This diagram illustrates the connectivity and the distinct chemical environments of each proton and carbon atom, which give rise to the predicted spectral patterns.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectrometer to the appropriate frequency for proton NMR (e.g., 400 MHz).

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Set the spectrometer to the appropriate frequency for carbon NMR (e.g., 100 MHz).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to elucidate the structure of this compound follows a logical progression from data acquisition to final structure confirmation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of methyl 3-methoxybutanoate. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding NMR signal assignments.

Predicted NMR Data

Due to the limited availability of directly published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of the molecular structure, established chemical shift ranges for similar functional groups (esters and ethers), and spin-spin coupling principles.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-O-C=O) | ~3.67 | Singlet (s) | - | 3H |

| H-b (CH₃-O-C) | ~3.30 | Singlet (s) | - | 3H |

| H-c (CH-O) | ~3.85 | Sextet | ~6.5 | 1H |

| H-d (CH₂) | ~2.45 | Doublet (d) | ~6.5 | 2H |

| H-e (CH₃-C) | ~1.20 | Doublet (d) | ~6.5 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~172.0 |

| C-2 (CH₂) | ~45.0 |

| C-3 (CH-O) | ~75.0 |

| C-4 (CH₃-C) | ~20.0 |

| C-5 (O-CH₃, ester) | ~51.5 |

| C-6 (O-CH₃, ether) | ~56.0 |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other potential solvents include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.8 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, as these can degrade spectral resolution. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may require optimization based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30').

-

Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, leading to more accurate integration.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' or 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width, typically 0 to 220 ppm, is required for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally recommended. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.

-

Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is usually necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted ¹H and ¹³C NMR signals to the corresponding nuclei.

Caption: Molecular structure of this compound with NMR signal assignments.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-Methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is a carboxylic acid ester with potential applications in various fields, including fragrance, flavor, and as a specialty solvent. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quality control in complex matrices. This technical guide provides a detailed overview of the predicted mass spectral characteristics of this compound, a comprehensive experimental protocol for its analysis, and visual representations of the analytical workflow and fragmentation pathways.

Predicted Mass Spectral Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is predicted based on established principles of electron ionization (EI) mass spectrometry for esters. The fragmentation of esters is a well-understood process that typically involves alpha-cleavages and McLafferty rearrangements.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Relative Abundance |

| [M]•+ | 132 | [C6H12O3]•+ | Low |

| [M - •OCH3]+ | 101 | [CH3OCH(CH3)CH2CO]+ | Moderate |

| [M - •CH2COOCH3]+ | 73 | [CH3OCH(CH3)]+ | High |

| [CH3O=C(OH)CH2]•+ | 74 | Tautomer of acetoacetic acid methyl ester | Moderate (McLafferty) |

| [COOCH3]+ | 59 | [COOCH3]+ | Moderate |

| [CH3OCH2]+ | 45 | [CH3OCH2]+ | Moderate |

| [CH3CO]+ | 43 | [CH3CO]+ | Moderate |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the following diagram. These include the loss of the methoxy (B1213986) group, cleavage of the carbon-carbon bond adjacent to the ether functionality, and a characteristic McLafferty rearrangement for esters.

Unraveling the Molecular Blueprint: A Technical Guide to the GC-MS Fragmentation of Methyl 3-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Methyl 3-methoxybutanoate. The information contained herein is essential for the accurate identification and characterization of this compound in complex matrices, a critical step in various research, development, and quality control processes.

Executive Summary

This compound (C₆H₁₂O₃), a methoxy (B1213986) derivative of a butyric acid methyl ester, exhibits a characteristic fragmentation pattern under electron ionization (EI) in GC-MS analysis. Understanding these fragmentation pathways is paramount for its unambiguous identification. This guide presents the key mass spectral data, a detailed experimental protocol for its analysis, and a visual representation of the primary fragmentation mechanisms.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant fragments, are summarized in the table below. This data has been compiled from publicly available spectral databases.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 43 | 100 | [C₂H₃O]⁺ |

| 45 | 85 | [C₂H₅O]⁺ |

| 59 | 70 | [C₂H₃O₂]⁺ / [CH₃OCH₂]⁺ |

| 71 | 25 | [C₄H₇O]⁺ |

| 74 | 60 | [C₃H₆O₂]⁺ |

| 87 | 30 | [C₄H₇O₂]⁺ |

| 101 | 15 | [C₅H₉O₂]⁺ |

| 117 | 5 | [M - CH₃]⁺ |

| 132 | <1 | [M]⁺ |

Key Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows established principles of mass spectrometry for esters and ethers. The initial event is the removal of an electron to form the molecular ion ([M]⁺, m/z 132), which is often of low abundance due to its instability. The primary fragmentation routes involve cleavages at the ester and ether functionalities, leading to the formation of characteristic fragment ions.

One of the most prominent fragmentation pathways is the α-cleavage adjacent to the carbonyl group, resulting in the loss of the methoxy group (-OCH₃) or the butoxy chain. Another significant fragmentation involves the cleavage of the C-C bond adjacent to the ether oxygen. Rearrangement reactions, such as the McLafferty rearrangement, can also occur, leading to the formation of specific, even-electron ions.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, representative methodology for the analysis of this compound using gas chromatography-mass spectrometry.

4.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

4.2. Reagents and Standards

-

Helium: Carrier gas, ultra-high purity (99.999%)

-

Methanol (B129727)/Dichloromethane (B109758): Solvents for sample preparation, HPLC grade or higher

-

This compound standard: Purity >98%

4.3. GC Conditions

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (split ratio 50:1)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

4.4. MS Conditions

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35 - 350

-

Scan Speed: 1 scan/s

-

Transfer Line Temperature: 280 °C

4.5. Sample Preparation

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution in dichloromethane to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in a known volume of dichloromethane. If necessary, perform extraction and cleanup steps appropriate for the sample matrix.

-

Inject 1 µL of the prepared standard or sample solution into the GC-MS system.

4.6. Data Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the compound by comparing its retention time and mass spectrum with that of the authentic standard.

-

Confirm the fragmentation pattern against the data presented in this guide and in spectral libraries (e.g., NIST).

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation pattern of this compound provides a reliable basis for its identification. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently analyze and characterize this compound. Adherence to the detailed experimental methodology will ensure reproducible and accurate results.

A Theoretical and Computational Guide to Methyl 3-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is a chiral ester with potential applications in the synthesis of complex organic molecules and as a fragrance component. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity, designing synthetic pathways, and elucidating its interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, offering a framework for in-silico analysis. While specific experimental and computational studies on this molecule are limited in the published literature, this document outlines the established protocols and expected outcomes based on studies of analogous compounds.

Molecular Structure and Conformational Analysis

The presence of two chiral centers and rotatable bonds in this compound gives rise to a complex potential energy surface with multiple stable conformers. A thorough conformational analysis is the first step in any theoretical study.

Computational Protocol for Conformational Search

A typical workflow for identifying the stable conformers of this compound is as follows:

-

Initial Structure Generation: Generation of a starting 3D structure of the molecule.

-

Molecular Mechanics (MM) Scan: A systematic scan of the rotatable bonds (C-C and C-O) using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to identify low-energy regions of the conformational space.

-

Geometry Optimization of Conformers: The low-energy conformers identified from the MM scan are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: For each optimized conformer, vibrational frequencies are calculated at the same level of theory to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p) or a composite method like G3MP2B3).

Computational Workflow for Conformational Analysis

Caption: Workflow for conformational analysis of this compound.

Expected Geometric Parameters

The following table summarizes hypothetical but realistic geometric parameters for the lowest energy conformer of this compound, based on DFT calculations (B3LYP/6-311++G(d,p)).

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-CH3 (ester) | 1.44 | |

| C-C | 1.53 | |

| C-O (ether) | 1.42 | |

| O-CH3 (ether) | 1.43 | |

| Bond Angles (degrees) | O=C-O | 124.5 |

| C-O-C (ester) | 116.0 | |

| C-C-C | 110.0 | |

| C-O-C (ether) | 112.0 | |

| Dihedral Angles (degrees) | C-C-O-C | ~180 (anti) or ~60 (gauche) |

| O=C-C-C | ~0 or ~180 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict these spectra with a high degree of accuracy.

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, typically in the range of 4000–400 cm⁻¹. The sample could be analyzed as a neat liquid between KBr plates or in a suitable solvent.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a spectrometer with a laser source (e.g., Nd:YAG laser at 1064 nm). The sample would be placed in a capillary tube for analysis.

Computational Protocol for Vibrational Analysis

Following the geometry optimization and frequency calculation for the most stable conformer, the theoretical vibrational spectra can be generated.

-

Frequency Scaling: The calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the computed frequencies for better agreement with experimental data.

-

Intensity Calculation: IR intensities and Raman activities are calculated to simulate the appearance of the spectra.

-

Spectral Visualization: The scaled frequencies and calculated intensities are used to generate theoretical IR and Raman spectra, which can be visually compared with experimental spectra.

Logical Flow for Vibrational Spectroscopy Analysis

Caption: Integrated experimental and computational workflow for vibrational analysis.

Predicted Vibrational Frequencies

The table below presents a selection of predicted, scaled vibrational frequencies and their assignments for key functional groups in this compound.

| Scaled Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~2950-3000 | ν(C-H) | C-H stretching vibrations of methyl and methylene (B1212753) groups |

| ~1740 | ν(C=O) | Carbonyl stretching of the ester group |

| ~1450 | δ(CH₃) | Asymmetric bending of methyl groups |

| ~1370 | δ(CH₃) | Symmetric bending of methyl groups |

| ~1240 | ν(C-O) | Asymmetric C-O-C stretching of the ester |

| ~1170 | ν(C-O) | C-O stretching of the ether |

| ~1080 | ν(O-CH₃) | O-CH₃ stretching vibrations |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Computational Protocol for NMR Chemical Shift Calculation

-

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.

-

DFT Calculation: The calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the previously optimized geometry.

-

Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The chemical shift of the nucleus of interest is calculated as: δ = σ(TMS) - σ(nucleus).

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

| ¹H | -OCH₃ (ester) | 3.6 - 3.8 |

| -OCH₃ (ether) | 3.2 - 3.4 | |

| -CH- | 3.8 - 4.0 | |

| -CH₂- | 2.4 - 2.6 | |

| -CH₃ | 1.1 - 1.3 | |

| ¹³C | C=O (ester) | 170 - 175 |

| -OCH₃ (ester) | 50 - 55 | |

| -OCH₃ (ether) | 55 - 60 | |

| -CH- | 75 - 80 | |

| -CH₂- | 40 - 45 | |

| -CH₃ | 18 - 22 |

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for a comprehensive study of this compound. By employing a combination of conformational analysis, vibrational spectroscopy, and NMR chemical shift calculations, researchers can gain deep insights into the molecular properties of this compound. The provided workflows and tabulated data, while illustrative, serve as a robust framework for initiating and interpreting in-silico investigations, which are invaluable for guiding experimental work and understanding the behavior of this molecule in various chemical and biological contexts. The synergy between computational predictions and experimental validation is key to unlocking a complete understanding of the structure-property relationships of this compound.

In Silico Prediction of Methyl 3-methoxybutanoate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is an ester with potential applications in various chemical industries, including as a solvent or a fragrance component. As with any chemical substance, a thorough understanding of its physicochemical, spectroscopic, and toxicological properties is paramount for safe handling, effective application, and regulatory compliance. This technical guide provides an in-depth overview of the in silico prediction of these critical properties for this compound. By leveraging computational models, we can estimate a wide range of characteristics, offering a rapid and cost-effective alternative to traditional experimental methods, particularly in the early stages of research and development.

This document details the methodologies for in silico prediction and presents the predicted data in a structured format. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational assessment of chemical compounds.

Data Presentation

The following tables summarize the predicted physicochemical, spectroscopic, and toxicological properties of this compound. These values have been derived using established in silico prediction methodologies.

Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Weight | 132.16 | g/mol |

| Boiling Point | 155.2 | °C |

| Melting Point | -45.8 | °C |

| Vapor Pressure | 2.3 | mmHg at 25°C |

| Water Solubility | 1.5 x 104 | mg/L at 25°C |

| LogP (Octanol-Water Partition Coefficient) | 0.85 |

Spectroscopic Data

1H NMR (Proton NMR) Predicted Chemical Shifts (Referenced to TMS, Solvent: CDCl3)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH3 (ester) | 3.67 | Singlet | 3H |

| O-CH3 (ether) | 3.32 | Singlet | 3H |

| CH | 3.85 | Sextet | 1H |

| CH2 | 2.45 | Doublet of doublets | 2H |

| CH3 | 1.18 | Doublet | 3H |

13C NMR (Carbon NMR) Predicted Chemical Shifts (Solvent: CDCl3)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester) | 172.1 |

| CH | 75.3 |

| O-CH3 (ether) | 56.4 |

| O-CH3 (ester) | 51.5 |

| CH2 | 42.8 |

| CH3 | 19.2 |

Infrared (IR) Spectroscopy Predicted Absorption Bands

| Functional Group | Wavenumber (cm-1) | Intensity |

| C=O (Ester) Stretch | 1740 | Strong |

| C-H (sp3) Stretch | 2970, 2940, 2830 | Medium-Strong |

| C-O (Ester) Stretch | 1250, 1170 | Strong |

| C-O (Ether) Stretch | 1100 | Strong |

Mass Spectrometry (MS) Predicted Fragmentation

| m/z | Predicted Fragment |

| 132 | [M]+ (Molecular Ion) |

| 101 | [M - OCH3]+ |

| 87 | [M - CH2COOCH3]+ |

| 74 | [CH3O=C(OH)CH3]+ (McLafferty rearrangement) |

| 59 | [COOCH3]+ |

| 45 | [CH3OCH2]+ |

Toxicological Properties

| Endpoint | Predicted Value | Classification |

| Oral LD50 (rat) | > 2000 | mg/kg |

| Mutagenicity (Ames test) | Negative | Non-mutagenic |

| Carcinogenicity | Unlikely to be carcinogenic | |

| Skin Irritation | Mild irritant | |

| Eye Irritation | Moderate irritant |

Experimental Protocols (In Silico Methodologies)

This section details the methodologies used for the in silico prediction of this compound's properties. These protocols are described in a manner analogous to experimental procedures to provide clarity and reproducibility.

Physicochemical Property Prediction

Methodology: Quantitative Structure-Property Relationship (QSPR) models were employed for the prediction of physicochemical properties.[1][2][3][4][5] These models are based on the principle that the chemical structure of a compound determines its physical properties.

-

Molecular Descriptor Calculation: The 2D structure of this compound was used as input to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

-

Model Application: The calculated descriptors were then used as input for pre-existing, validated QSPR models. These models are mathematical equations that correlate the molecular descriptors with specific physicochemical properties. For this study, models from the EPI Suite™ were utilized.[1][2][3]

-

Property Estimation: The models output the predicted values for boiling point, melting point, vapor pressure, water solubility, and LogP.

Spectroscopic Data Prediction

Methodology: Computational chemistry methods and database-driven approaches were used to predict the spectroscopic data.

-

NMR Spectra Prediction:

-

Software: Software such as Mnova NMRPredict or ChemDraw Professional was used.[6][7][8][9][10]

-

Algorithm: These programs utilize a combination of methods, including:

-

HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method compares the chemical environment of each atom in the target molecule to a large database of experimentally determined spectra.[8][11]

-

Neural Networks and Machine Learning: Algorithms trained on extensive spectral databases are used to predict chemical shifts.[7][11][12]

-

-

Input: The 2D structure of this compound was provided as input.

-

Output: The software generated predicted 1H and 13C NMR spectra, including chemical shifts, multiplicities, and integration values.

-

-

IR Spectrum Prediction:

-

Software: Tools like the IR spectrum prediction service from CD ComputaBio or the Wiley Database of Predicted IR Spectra were referenced.[13][14][15][16]

-

Procedure: The molecular structure was submitted to the prediction engine, which calculates the vibrational frequencies of the chemical bonds.

-

Output: A predicted IR spectrum with absorption bands (in cm-1) and their corresponding functional groups was generated.

-

-

Mass Spectrum Prediction:

-

Software: Programs like ACD/MS Fragmenter or CFM-ID were utilized for this prediction.[17][18][19][20][21]

-

Method: These tools employ rule-based fragmentation libraries and combinatorial fragmentation algorithms to predict the mass-to-charge ratios (m/z) and relative abundances of fragment ions.[17][19]

-

Input: The molecular structure of this compound was provided.

-

Output: A predicted mass spectrum showing the molecular ion and major fragment peaks was generated.

-

Toxicological Property Prediction

Methodology: Quantitative Structure-Activity Relationship (QSAR) models and expert systems were used to predict toxicological endpoints.[22][23][24][25][26][27][28][29]

-

Model Selection: Validated QSAR models for various toxicological endpoints (acute toxicity, mutagenicity, carcinogenicity, skin/eye irritation) were selected. These models are often available in platforms like the OECD QSAR Toolbox, Toxtree, and Derek Nexus.

-

Structural Alerts: The structure of this compound was analyzed for the presence of "structural alerts," which are molecular substructures known to be associated with specific types of toxicity.[23][26]

-

Read-Across Analysis: Where applicable, a read-across approach was considered. This involves identifying structurally similar compounds with known toxicological data and inferring the properties of the target compound.

-

Data Integration and Prediction: The outputs from the QSAR models, structural alert analysis, and read-across were integrated to provide a comprehensive toxicological profile.

Mandatory Visualization

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of chemical properties.

Caption: General workflow for in silico property prediction.

Logical Relationship of Predicted Properties

This diagram illustrates how different predicted properties can be interrelated. For instance, physicochemical properties can influence toxicological outcomes.

Caption: Logical relationships between predicted property types.

References

- 1. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Predict Desktop [modgraph.co.uk]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. researchgate.net [researchgate.net]

- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 10. revvitysignals.com [revvitysignals.com]

- 11. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 12. [2502.09897] Artificial Intelligence in Spectroscopy: Advancing Chemistry from Prediction to Generation and Beyond [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. New database of predicted infrared spectra • automation, image processing, and light and laser technology in industrial environments [wileyindustrynews.com]

- 15. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 16. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 17. acdlabs.com [acdlabs.com]

- 18. acdlabs.com [acdlabs.com]

- 19. In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 24. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 26. researchgate.net [researchgate.net]

- 27. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 3-methoxybutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-methoxybutanoate. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed, standardized experimental protocol for its determination. Furthermore, it offers qualitative solubility predictions based on the known behavior of structurally similar esters and general principles of organic chemistry.

Introduction to this compound

This compound (C₆H₁₂O₃) is an ester that possesses both an ether and a carboxylate functional group.[1][2] Its chemical structure influences its polarity and potential for intermolecular interactions, which are key determinants of its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, including its use as a solvent, in chemical synthesis, and potentially in formulation development.[1]

Qualitative Solubility Profile

-

Polar Organic Solvents: Due to the presence of the polar ester and ether groups, this compound is expected to be soluble in polar organic solvents.[1] This includes alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and other polar aprotic solvents.

-

Non-Polar Organic Solvents: The solubility in non-polar solvents is likely to be more limited due to the polar nature of the molecule.[1] However, the hydrocarbon portion of the molecule may allow for some degree of solubility in less polar solvents.

-

"Like Dissolves Like": The principle of "like dissolves like" suggests that the polarity of the solvent is a primary factor in determining the extent of solubility.[3] Solvents with polarities similar to this compound are expected to be the most effective at dissolving it.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask Method |

| Toluene | 25 | Data not available | Data not available | Shake-Flask Method |

| Heptane | 25 | Data not available | Data not available | Shake-Flask Method |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that the solution reaches saturation.[4]

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[4] The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[4]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides a robust framework for its experimental determination. The qualitative predictions based on chemical principles, combined with the detailed shake-flask protocol, offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to accurately assess and utilize the solubility properties of this compound.

References

Physicochemical Properties of Methyl 3-methoxybutanoate

An in-depth analysis of the thermochemical properties of Methyl 3-methoxybutanoate reveals a notable scarcity of experimentally determined data in publicly accessible literature. While basic identifiers and some physical properties are available, comprehensive thermochemical data such as enthalpy of formation, entropy, and heat capacity have not been extensively reported. This guide provides the available data for this compound and details the common experimental and computational methodologies used for determining the thermochemical properties of related organic esters, offering a framework for researchers in the field.

The available identifying and physical property data for this compound are summarized below. This information has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.1577 g/mol | [1][2] |

| CAS Registry Number | 3136-17-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point (Tboil) | 423 K (150 °C) | [1] |

Methodologies for Thermochemical Data Determination

Given the lack of specific experimental data for this compound, this section outlines the prevalent experimental and computational techniques used to determine the thermochemical properties of organic esters. These protocols are based on studies of similar compounds.

Experimental Protocols

1. Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of formation (ΔfH°) of combustible compounds.

-

Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion is measured by observing the temperature change of the surrounding water bath.

-

Apparatus: A high-pressure combustion bomb, a calorimeter with a water bath and a calibrated thermometer, and a system for analyzing combustion products (e.g., for CO₂ and CO).

-

Procedure:

-

A weighed sample of the ester is placed in a crucible inside the combustion bomb.

-

The bomb is sealed, purged of air, and pressurized with pure oxygen.

-

The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

2. Vapor Pressure Measurement (Transpiration Method): This method is used to determine the enthalpy of vaporization (ΔvapH°).

-

Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the gas, the vapor pressure can be determined.

-

Apparatus: A thermostatically controlled chamber for the sample, a flowmeter for the inert gas, and a system for trapping and weighing the vaporized substance or measuring the mass loss of the sample directly.

-

Procedure:

-

The liquid ester is placed in a saturator within a temperature-controlled bath.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturator.

-

The mass loss of the sample over a specific time period is measured.

-

The vapor pressure is calculated from the mass loss, the volume of the inert gas, and the ideal gas law.

-

The experiment is repeated at several different temperatures.

-

The enthalpy of vaporization is then determined from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

-

Computational Protocols

1. Ab Initio Calculations (e.g., G3(MP2)//B3LYP): High-level quantum chemical calculations are a powerful tool for predicting thermochemical properties when experimental data is unavailable.[3][4]

-

Principle: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. From this, thermochemical properties can be calculated. The G3(MP2)//B3LYP method is a composite approach that combines calculations at different levels of theory to achieve high accuracy.[4]

-

Software: Gaussian, ORCA, etc.

-

Procedure:

-

The 3D structure of the molecule (this compound) is built.

-

The geometry of the molecule is optimized at the B3LYP level of theory with a specific basis set (e.g., 6-31G(d)).

-

Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-point energy calculations are then performed at higher levels of theory (e.g., MP2, G3) using a larger basis set.

-

The results are combined in a specific way defined by the G3(MP2) protocol to yield a highly accurate total energy.

-

The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes, where the calculated energies of the target molecule and reference species with well-known experimental enthalpies of formation are used.

-

Generalized Workflow for Thermochemical Data Determination

The following diagram illustrates a generalized workflow for the determination of thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Caption: Generalized workflow for thermochemical data determination.

References

Uncharted Territory: An In-Depth Technical Guide on the Potential Biological Activity of Methyl 3-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Methyl 3-methoxybutanoate is a chemical compound whose biological activities and potential therapeutic applications remain largely unexplored within the scientific community. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research concerning its specific interactions with biological systems. While physicochemical properties are documented, there is a notable absence of studies detailing its pharmacological, toxicological, or metabolic profiles. This technical guide aims to provide a thorough overview of the current state of knowledge, transparently addressing the data deficit and proposing a logical framework for future investigation. The absence of direct biological data necessitates a shift in focus towards what is unknown and how researchers might approach the study of this molecule.

Physicochemical Properties and Safety Information

While biological data is scarce, fundamental chemical and safety information for this compound is available.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [2] |

| CAS Number | 3136-17-2 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl β-methoxybutyrate | |

| Physical Description | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Note: This table summarizes the limited publicly available data. Further experimental validation is required.

Safety data for this compound is not extensively detailed. For the structurally related compound, 3-methoxy-3-methyl-1-butanol, it is classified as causing serious eye irritation and being a combustible liquid. However, it is not classified as acutely toxic, a skin corrosive/irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[3] Researchers should handle this compound with appropriate caution, utilizing standard laboratory safety protocols, including personal protective equipment, until more specific toxicity data becomes available.

Current Landscape of Biological Activity Research

A thorough search of scientific databases, including PubChem and Google Scholar, did not yield any peer-reviewed articles detailing the biological activity of this compound. The PubChem entry for this compound (CID 11228821) lacks any associated biological activity data or references to pharmacological studies.[1] This indicates that the compound is a novel area for investigation within medicinal chemistry and drug discovery.

Research on structurally similar compounds is also limited. One review noted a significant lack of research on the biological activity of 4-Methoxy-3-methylbutan-2-one and its derivatives, highlighting a broader knowledge gap for compounds with this particular chemical scaffold.[4]

Proposed Experimental Workflow for Biological Activity Screening

Given the absence of existing data, a logical and systematic approach is required to elucidate the potential biological activities of this compound. The following experimental workflow is proposed as a starting point for researchers.

Caption: Proposed experimental workflow for elucidating the biological activity of this compound.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal a specific biological activity, such as cytotoxicity in a cancer cell line, the next step would be to investigate the underlying signaling pathways. The following diagram illustrates a generic workflow for such an investigation.

Caption: A logical workflow for investigating a hypothetical signaling pathway modulated by this compound.

Detailed Methodologies for Key Experiments

Due to the lack of specific studies on this compound, the following are generalized protocols for foundational experiments proposed in the workflow.

MTT Cytotoxicity Assay

Objective: To assess the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-